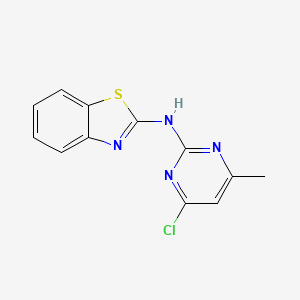
2-(2-Benzothiazolylamino)-4-chloro-6-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Benzothiazolylamino)-4-chloro-6-methylpyrimidine is a heterocyclic compound that combines the structural features of benzothiazole and pyrimidine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzothiazolylamino)-4-chloro-6-methylpyrimidine typically involves the condensation of 2-aminobenzothiazole with 4-chloro-6-methylpyrimidine under specific reaction conditions. One common method includes the use of a base such as triethylamine in an organic solvent like acetonitrile . The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, may be employed to reduce the environmental impact .
化学反応の分析
Types of Reactions
2-(2-Benzothiazolylamino)-4-chloro-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered biological activities.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions often involve heating and the use of organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学的研究の応用
2-(2-Benzothiazolylamino)-4-chloro-6-methylpyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(2-Benzothiazolylamino)-4-chloro-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis or induce apoptosis through the activation of specific signaling pathways .
類似化合物との比較
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 2-(2-Benzothiazolylamino)-4-chloro-6-methylpyrimidine, known for its antimicrobial properties.
4-Chloro-6-methylpyrimidine: Another precursor, used in the synthesis of various pyrimidine derivatives.
Benzimidazole Derivatives: Compounds with similar heterocyclic structures, known for their anticancer and antimicrobial activities.
Uniqueness
This compound is unique due to its combined structural features of benzothiazole and pyrimidine, which contribute to its diverse biological activities. Its ability to undergo various chemical reactions and form different derivatives further enhances its potential for scientific research and therapeutic applications .
生物活性
2-(2-Benzothiazolylamino)-4-chloro-6-methylpyrimidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a pyrimidine ring, which is known for its diverse biological activities. The presence of chlorine and methyl groups on the pyrimidine ring enhances its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole and pyrimidine exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Against | Reference |
|---|---|---|
| 2-Mercaptobenzothiazole | Staphylococcus aureus, E. coli | |
| Benzothiazole-Pyrimidine Derivative | Candida albicans, Bacillus subtilis |
Anti-inflammatory Effects
Compounds containing the benzothiazole nucleus have been reported to possess anti-inflammatory properties. For example, derivatives have been evaluated for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes .
Case Study:
A study demonstrated that specific benzothiazole derivatives showed promising anti-inflammatory activity in vitro, with IC50 values indicating effective inhibition of leukotriene synthesis .
Antitumor Activity
The potential antitumor effects of this compound have been explored in various studies. Similar compounds have been found to target epigenetic regulators such as EZH2, which plays a crucial role in cancer cell proliferation and survival .
Table 2: Antitumor Activity Overview
| Compound | Mechanism of Action | Reference |
|---|---|---|
| Benzothiazole Derivative | EZH2 methyltransferase inhibition | |
| Pyrimidine Derivative | Apoptosis induction |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of pathogens or cancer cells.
- Receptor Interaction : It may act on specific receptors (e.g., histamine receptors), influencing signaling pathways that regulate inflammation and immune responses .
- Oxidative Stress Modulation : The compound may help in modulating oxidative stress responses, providing protective effects against cellular damage.
特性
分子式 |
C12H9ClN4S |
|---|---|
分子量 |
276.75 g/mol |
IUPAC名 |
N-(4-chloro-6-methylpyrimidin-2-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C12H9ClN4S/c1-7-6-10(13)16-11(14-7)17-12-15-8-4-2-3-5-9(8)18-12/h2-6H,1H3,(H,14,15,16,17) |
InChIキー |
KXQXUFSRSZUXEJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















